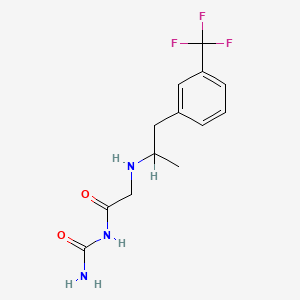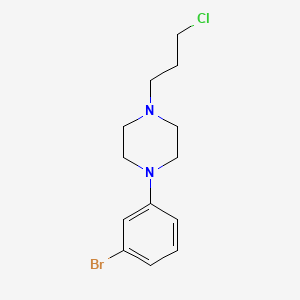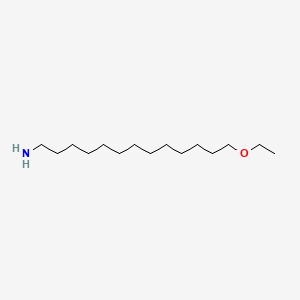
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride is an organic compound that features a benzene ring substituted with three hydroxyl groups and a chloroethanimidoyl group. This compound is classified as a polyphenol due to the presence of multiple hydroxyl groups on the benzene ring. It is typically found in the form of a hydrochloride salt, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride typically involves the following steps:
Formation of the Benzene Triol Core: The benzene-1,3,5-triol core can be synthesized through the hydrolysis of benzene-1,3,5-triamine derivatives.
Introduction of the Chloroethanimidoyl Group: The chloroethanimidoyl group is introduced via a substitution reaction where a suitable chloroethanimidoyl precursor reacts with the benzene-1,3,5-triol under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Benzene-1,3,5-triol: This is achieved through optimized hydrolysis reactions.
Large-Scale Substitution Reactions:
Purification and Conversion to Hydrochloride Salt: The product is purified through crystallization or other separation techniques and then converted to the hydrochloride salt for enhanced stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloroethanimidoyl group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to antioxidant defense and inflammatory response, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phloroglucinol: Benzene-1,3,5-triol without the chloroethanimidoyl group.
Hydroxyquinol: Benzene-1,2,4-triol, an isomer of benzene-1,3,5-triol.
Pyrogallol: Benzene-1,2,3-triol, another isomer of benzene-1,3,5-triol.
Uniqueness
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride is unique due to the presence of the chloroethanimidoyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C8H9Cl2NO3 |
|---|---|
Molekulargewicht |
238.06 g/mol |
IUPAC-Name |
2-(2-chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride |
InChI |
InChI=1S/C8H8ClNO3.ClH/c9-3-5(10)8-6(12)1-4(11)2-7(8)13;/h1-2,10-13H,3H2;1H |
InChI-Schlüssel |
WXOAFVTVEKAITF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)C(=N)CCl)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)


